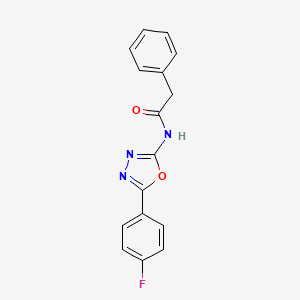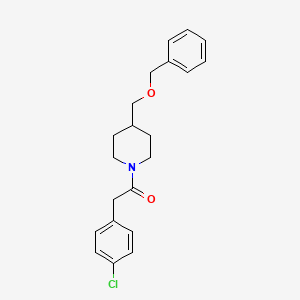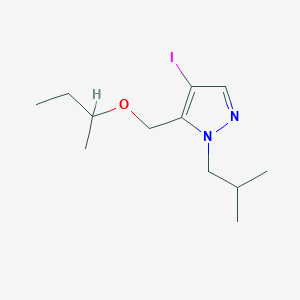
5-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have a mechanism of action that is beneficial for biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Pyrazole Derivatives in Medicinal Chemistry : Pyrazoles, including structures similar to 5-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole, play a crucial role in medicinal chemistry due to their pharmacophore properties. They are extensively utilized as synthons in organic synthesis and exhibit a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The success of pyrazole COX-2 inhibitors underscores the significance of these heterocycles in drug development. Various synthetic strategies, including condensation followed by cyclization, have been employed to achieve these compounds under diverse conditions, highlighting the adaptability and importance of pyrazoles in synthesizing bioactive molecules (Dar & Shamsuzzaman, 2015).
Therapeutic Applications of Pyrazolines : Pyrazoline derivatives, closely related to pyrazoles, have been identified for their therapeutic potential across a broad spectrum of biological properties. This includes antimicrobial, anti-inflammatory, and analgesic effects, among others. Pyrazoline derivatives have been the subject of extensive research, resulting in the synthesis and patenting of new molecules with promising pharmacological effects. The exploration of pyrazoline derivatives continues to be a fertile area for discovering new therapeutic agents (Shaaban et al., 2012).
Synthetic Approaches
Multicomponent Synthesis for Bioactive Pyrazoles : The development of biologically active pyrazole derivatives through multicomponent reactions (MCRs) highlights the efficiency and versatility of these synthetic methods. These approaches are particularly valued for their pot, atom, and step economy, offering a sustainable pathway to a wide array of bioactive pyrazoles. The review details recent advancements in MCRs for creating pyrazole-containing molecules with antibacterial, anticancer, and antifungal activities, among others, showcasing the pyrazole moiety's broad therapeutic potential (Becerra et al., 2022).
Hybrid Catalysts in Synthesis : The application of hybrid catalysts for synthesizing pyranopyrimidine and related pyrazole structures emphasizes the importance of innovative catalysis in medicinal chemistry. These catalysts facilitate the development of complex heterocyclic structures, which are crucial precursors and intermediates in drug discovery and development. This review provides insights into the use of various catalysts, including organocatalysts and nanocatalysts, for creating heterocyclic systems with significant biological activities (Parmar et al., 2023).
Eigenschaften
IUPAC Name |
5-(butan-2-yloxymethyl)-4-iodo-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-5-10(4)16-8-12-11(13)6-14-15(12)7-9(2)3/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNXUSRBNFRCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CC(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide](/img/structure/B2481031.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2481032.png)
![1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2481035.png)
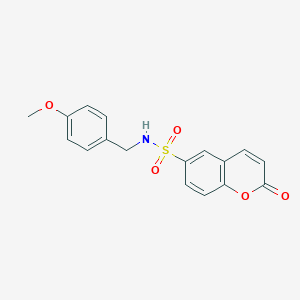
![N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2481037.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2481038.png)
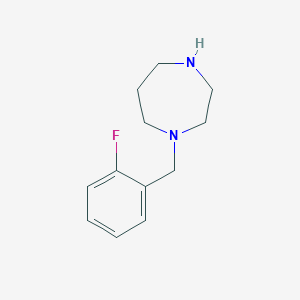
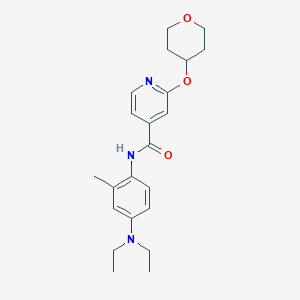
![4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2481044.png)
![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)
